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Abstract

GSK2879552 is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1
(LSD1), also known as KDM1A.[1][2] This enzyme plays a crucial role in tumorigenesis and
metastasis by regulating gene expression through the demethylation of histone and non-
histone proteins.[3][4] GSK2879552 was developed as a potential antineoplastic agent, with
preclinical studies demonstrating its efficacy in specific cancer types, particularly Small Cell
Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][5][6] Despite promising initial
data, clinical development was terminated due to an unfavorable risk-benefit profile observed in
Phase | trials.[7][8] This technical guide provides a comprehensive overview of the
pharmacological properties of GSK2879552, including its mechanism of action, in vitro and in
vivo activity, pharmacokinetic profile, and a summary of its clinical evaluation.

Introduction to LSD1 and Its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-
dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of
histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][9] By modulating histone
methylation, LSD1 plays a pivotal role in regulating gene expression. It can act as both a
transcriptional co-repressor and co-activator depending on the protein complex it associates
with.[4]
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LSDL1 is frequently overexpressed in a wide range of human cancers, including SCLC, AML,
prostate cancer, breast cancer, and neuroblastoma.[3][4] This overexpression is often
associated with poor prognosis and contributes to cancer cell proliferation, invasion, and the
maintenance of a stem-like state by blocking cellular differentiation.[4][5][6] Consequently, the
pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy in
oncology.[4]

Mechanism of Action of GSK2879552

GSK2879552 is a potent and selective, irreversible, mechanism-based inactivator of LSD1.[2]
It covalently binds to the FAD cofactor of the enzyme, leading to its time-dependent
inactivation.[3][10] This irreversible inhibition of LSD1's demethylase activity results in an
increase in H3K4 methylation at the transcriptional start sites of target genes.[11][7] The altered
epigenetic landscape leads to the reactivation of tumor suppressor genes and the induction of
cellular differentiation, ultimately inhibiting cancer cell growth.[11][7][12]

Irreversible Inhibition
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Mechanism of action of GSK2879552.

In Vitro Pharmacological Properties
Enzymatic Activity and Selectivity

GSK2879552 demonstrated potent, time-dependent inactivation of LSD1.[10] It exhibited high
selectivity for LSD1 over other FAD-dependent enzymes such as LSD2 and monoamine
oxidases A and B (MAO-A/B).[10]

Parameter Value Reference
LSD1 Klapp 1.7 + 0.5 uM [10]

LSD1 kinact 0.11 £ 0.01 min-1 [10]

) 6.47 x 10-2 £ 3.07 x 10-3 min-
LSD1 kinact/Klapp [10]
1 puM-1
IC50 24 nM [3]
Cellular Activity

GSK2879552 exhibited potent anti-proliferative effects in a subset of SCLC and AML cell lines.
[2][3] In AML cell lines, treatment with GSK2879552 led to an increase in the expression of cell
surface differentiation markers, such as CD11b and CD86.[7][13]
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. Responsive ]
Cell Line Type . Assay Endpoint Reference
Cell Lines
] ) Growth Inhibition

SCLC 9 out of 28 Cell Proliferation [2]

(40-100%)
) ) Growth Inhibition

AML 20 out of 29 Cell Proliferation [2]
(40-100%)
EC50 for CD86

AML (THP-1) - Flow Cytometry expression: 23 £ [13]
4 nM
EC50 for CD86

AML (MOLM-13) - Flow Cytometry expression: 44 + [13]
4 nM
>10% increase in

AML (general) 13 out of 16 Flow Cytometry [13]
CD86
>10% increase in

AML (general) 10 out of 16 Flow Cytometry [13]

CD11b

Furthermore, GSK2879552 showed synergistic effects when combined with all-trans retinoic

acid (ATRA) in various AML subtypes, enhancing cell differentiation, inhibiting proliferation, and

inducing cytotoxicity.[3][13]

In Vivo Pharmacological Properties
Xenograft Models

In preclinical xenograft models of SCLC, orally administered GSK2879552 demonstrated

significant tumor growth inhibition.[1][3] Notably, these anti-tumor effects were observed without

inducing significant thrombocytopenia or other hematologic toxicities at efficacious doses.[3]
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Xenograft o ) Tumor Growth
Dose Administration o Reference
Model Inhibition (TGI)
NCl-H14L7 1.5 mg/k dail 83% [1]
om .0. dal
(SCLO) g/kg p y 0
NCIAS26 1.5 mg/k dail 57% [1]
om .0. aal
(SCLC) 9 p-o. qaly °
NCIH510 1.5 mg/k dail 38% [1]
om .0. aal
(SCLC) g/kg p y 0
NCI-H69 (SCLC) 1.5 mg/kg p.o. daily 49% [1]
Pharmacokinetics

Pharmacokinetic studies in mice revealed that GSK2879552 is orally bioavailable with rapid
absorption and slow elimination.[10][14]

Species Dose Parameter Value Reference
Mouse 5 mg/kg p.o. F% 59.2% [10]

T1/2 1.9h [10]

Cmax 720 ng/mL [10]

Human - T1/2 ~17 h [15]

Clinical Trials and Outcomes

GSK2879552 advanced into Phase | clinical trials for patients with relapsed/refractory SCLC
(NCT02034123) and AML (NCT02177812), as well as for myelodysplastic syndromes
(NCT02929498).[3]

The SCLC study involved a dose-escalation phase with doses ranging from 0.25 mg to 3 mg
once daily and intermittent dosing of 3 mg or 4 mg.[8] While the pharmacokinetic profile was
favorable with rapid absorption and slow elimination, the trial was terminated.[7][8] The

decision was based on poor disease control and a high rate of adverse events, leading to an
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unfavorable risk-benefit profile.[7][8] The most common treatment-related adverse event was
thrombocytopenia, an on-target effect.[8][15] Serious adverse events, including
encephalopathy, were also reported.[8]

Similarly, the clinical trials in AML and MDS were terminated due to an unfavorable risk-to-
benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[15]

Experimental Protocols
LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of GSK2879552 against LSD1.

Methodology: LSD1 activity was measured using a horseradish peroxidase (HRP) coupled
assay with Amplex Red as a fluorescent substrate.[2]

e Reaction Mixture: Prepare a reaction mixture containing 5 nM LSD1, 2.5 uM H3K4me2
peptide substrate, 50 mM HEPES (pH 7.0), 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA, and
10 uM Amplex Red.

o Compound Addition: Add varying concentrations of GSK2879552 or DMSO (vehicle control)
to the reaction mixture.

 Incubation: Incubate the reaction at room temperature.

o Measurement: Monitor the formation of the fluorescent product over time using a
fluorescence plate reader with excitation at 531 nm and emission at 595 nm.

o Data Analysis: Calculate the rate of reaction and determine the IC50 value by fitting the data
to a four-parameter logistic equation.

Assay Preparation Measurement Data Analysis

Click to download full resolution via product page
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Workflow for LSD1 enzyme inhibition assay.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of GSK2879552 on cancer cell lines.
Methodology:

o Cell Seeding: Plate cancer cells (e.g., SCLC or AML lines) in 384-well plates at an
empirically determined optimal density for 6 days of proliferation.[2]

o Compound Treatment: After 24 hours, treat the cells with a 20-point two-fold dilution series of
GSK2879552 or DMSO as a vehicle control.[2]

 Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.[2]

 Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as
CellTiter-Glo, which quantifies ATP levels.[2]

o Data Analysis: Normalize the luminescence signal to an untreated control plate harvested at
the time of compound addition (T0). Plot the percentage of growth against compound
concentration and fit the data to a four-parameter equation to determine the growth IC50.[2]

Conclusion

GSK2879552 is a well-characterized, potent, and selective irreversible inhibitor of LSD1. It
demonstrated compelling anti-tumor activity in preclinical models of SCLC and AML, driven by
a mechanism involving the epigenetic reprogramming of cancer cells towards a more
differentiated state. However, the translation of this preclinical efficacy into clinical benefit was
hampered by a narrow therapeutic window, with significant on-target toxicities observed in
early-phase clinical trials. The journey of GSK2879552 underscores both the therapeutic
potential of targeting LSD1 in oncology and the challenges associated with developing
inhibitors of this critical epigenetic regulator. The data and methodologies presented here
provide a valuable resource for researchers in the field of epigenetics and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607812#pharmacological-properties-of-gsk2879552]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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